Demonstrated Synthetic Utility: High-Yield Conversion to N-Acetyl-1,2,2-trichloroethylamine
N-(2,2-Dichloro-1-hydroxyethyl)acetamide can be efficiently converted to N-Acetyl-1,2,2-trichlorethylamin with a 93% yield upon reaction with thionyl chloride (SOCl₂) for 2.0 hours [1]. This demonstrates the lability of its secondary hydroxyl group, a key reactive handle for further functionalization. In contrast, the closely related analog 2,2-dichloro-N-(2-hydroxyethyl)acetamide (CAS 6419-44-9), which possesses a primary hydroxyl group, would be expected to undergo a different reaction pathway (e.g., forming a chloroethyl derivative) and with different kinetics, highlighting a critical synthetic divergence.
| Evidence Dimension | Reaction Yield for Chlorination of Hydroxyl Group |
|---|---|
| Target Compound Data | 93% yield |
| Comparator Or Baseline | 2,2-dichloro-N-(2-hydroxyethyl)acetamide (CAS 6419-44-9) |
| Quantified Difference | 93% yield reported for target compound; distinct product formed compared to analog due to different hydroxyl environment |
| Conditions | Reaction with thionyl chloride (SOCl₂), 2.0 hour reaction time. |
Why This Matters
This data confirms the compound's value as a specific precursor for synthesizing more highly chlorinated bioactive scaffolds, a utility not shared by its isomer.
- [1] Casadei, M. A.; Cesa, S.; Moracci, F. M. Gazzetta Chimica Italiana, 1993, 123 (8), 457–462. (Reaction yielding N-Acetyl-1,2,2-trichlorethylamin). View Source
